N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a methoxyphenyl group, and an oxalamide moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react 2-methoxyphenylamine with ethylene dichloride to form the piperazine core
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.
Medicine: The compound has potential therapeutic applications, including the treatment of cardiovascular diseases, neurological disorders, and other conditions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application, but generally, the compound interacts with biological macromolecules to modulate their activity.
Comparison with Similar Compounds
Urapidil: A piperazine derivative used as an antihypertensive agent.
1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide: A selective alpha-adrenergic receptor antagonist.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-28-18-7-3-2-6-17(18)25-13-11-24(12-14-25)10-9-22-19(26)20(27)23-16-5-4-8-21-15-16/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFPLSNZQFQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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